molecular formula C13H12N4O4 B13218216 5-Cyclobutyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid

5-Cyclobutyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid

Cat. No.: B13218216
M. Wt: 288.26 g/mol
InChI Key: IEGQICVAQPJNTA-UHFFFAOYSA-N
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Description

5-Cyclobutyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound that features a triazole ring, a nitrophenyl group, and a cyclobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclobutyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclobutylamine with 4-nitrobenzoyl chloride to form an intermediate, which is then cyclized using hydrazine hydrate to yield the triazole ring . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Cyclobutyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

5-Cyclobutyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Cyclobutyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or proteins essential for the survival of pathogens or cancer cells . The nitrophenyl group can interact with cellular components, leading to oxidative stress and cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclobutyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyclobutyl group adds steric hindrance, potentially enhancing its selectivity and potency in biological applications.

Properties

Molecular Formula

C13H12N4O4

Molecular Weight

288.26 g/mol

IUPAC Name

5-cyclobutyl-1-(4-nitrophenyl)-1,2,4-triazole-3-carboxylic acid

InChI

InChI=1S/C13H12N4O4/c18-13(19)11-14-12(8-2-1-3-8)16(15-11)9-4-6-10(7-5-9)17(20)21/h4-8H,1-3H2,(H,18,19)

InChI Key

IEGQICVAQPJNTA-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=NC(=NN2C3=CC=C(C=C3)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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